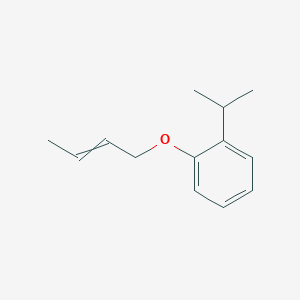

Crotyl (2-isopropyl phenyl) ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Crotyl (2-isopropyl phenyl) ether is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis

Crotyl (2-isopropyl phenyl) ether serves as a versatile intermediate in organic synthesis. It is often utilized in the production of ortho-isopropylated phenol derivatives through Claisen rearrangement. This process allows for the selective formation of desired isomers while minimizing by-products, which is crucial for efficient chemical manufacturing .

Table 1: Key Synthetic Pathways Involving Crotyl Ether

Pharmaceutical Applications

In pharmaceutical research, Crotyl ether derivatives have shown potential antimicrobial properties. Studies indicate that modifications to the compound can enhance its efficacy against various pathogens, including fungi and bacteria. The incorporation of isopropyl groups has been linked to improved biological activity, making these derivatives candidates for new antifungal and antibacterial agents .

Case Study: Antimicrobial Activity

A recent study synthesized several derivatives based on Crotyl ether and evaluated their antimicrobial effects. The results demonstrated that certain isopropyl-substituted compounds exhibited significant activity against dermatophytes and Candida species, highlighting the importance of structural variations in enhancing therapeutic potential .

Agrochemical Applications

This compound has also been investigated for its insecticidal and fungicidal properties. Research has shown that derivatives of this compound can effectively target agricultural pests and fungal pathogens, offering an alternative to conventional pesticides.

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of Crotyl derivatives has provided insights into how molecular modifications affect biological activity. By altering substituents on the aromatic ring or adjusting the alkyl groups, researchers can fine-tune the properties of these compounds for specific applications in both pharmaceuticals and agrochemicals .

Key Findings from SAR Studies:

Properties

Molecular Formula |

C13H18O |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

1-but-2-enoxy-2-propan-2-ylbenzene |

InChI |

InChI=1S/C13H18O/c1-4-5-10-14-13-9-7-6-8-12(13)11(2)3/h4-9,11H,10H2,1-3H3 |

InChI Key |

JUXKGIPJLTZHJR-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCOC1=CC=CC=C1C(C)C |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.